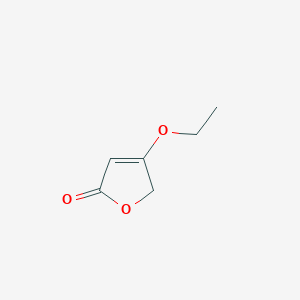

4-ethoxy-2(5H)-furanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-ethoxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-2-8-5-3-6(7)9-4-5/h3H,2,4H2,1H3 |

InChI Key |

WRXKKVYMUWQSDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)OC1 |

Origin of Product |

United States |

Historical Trajectories of Furanone Chemistry and Its Significance in Organic Synthesis

The journey into the world of furanones began with the initial identification and characterization of lactones in the 19th century. The French chemist Théophile-Jules Pelouze is credited with coining the term "lactone" in 1844. This foundational work paved the way for the systematic study of cyclic esters, including the furanone subclass. Throughout the 20th century, advancements in analytical techniques such as spectroscopy and chromatography enabled more precise structural analysis and the identification of furanones in various natural sources. This was particularly impactful in flavor chemistry, where compounds like furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) were identified as key aroma components in many fruits. wikipedia.org

The significance of furanones in organic synthesis is multifaceted. They serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net The 2(5H)-furanone ring system, in particular, is a structural component of numerous biologically active natural products. researchgate.net Consequently, a great deal of research has been dedicated to developing efficient and diverse methods for the synthesis of 2(5H)-furanones and their derivatives. acs.org These heterocyclic compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, further cementing their importance in medicinal chemistry. ontosight.airesearchgate.netresearchgate.net

Structural Classification and Nomenclature of 2 5h Furanone Derivatives

Furanones are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom, along with a ketone group. ontosight.aihmdb.ca They are broadly classified into three main types based on the position of the double bond and the carbonyl group: 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.net The compound 4-ethoxy-2(5H)-furanone belongs to the 2(5H)-furanone class, also known as γ-crotonolactones or butenolides. wikipedia.org

The systematic naming of furanone derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the 2(5H)-furanone ring, the numbering begins at the oxygen atom as position 1, with the carbonyl carbon at position 2. The "(5H)" designation indicates that the hydrogen atom at position 5 is not part of a double bond. Therefore, in "this compound," the "4-ethoxy" prefix specifies an ethoxy group (-OCH2CH3) attached to the fourth carbon atom of the furanone ring.

The structure of 2(5H)-furanone derivatives can be further diversified by the presence of various substituents at different positions on the ring. These substituents significantly influence the compound's chemical and physical properties, as well as its biological activity. ontosight.ai

Table 1: Classification and Nomenclature of Furanone Isomers

| Furanone Isomer | Alternative Name | Key Structural Feature |

|---|---|---|

| 2(3H)-Furanone | α,β-Crotonolactone | Double bond between C3 and C4 |

| 2(5H)-Furanone | γ-Crotonolactone | Double bond between C3 and C4 |

Interdisciplinary Relevance in Advanced Chemical Sciences

De Novo Synthetic Routes to the 2(5H)-Furanone Core

The construction of the fundamental 2(5H)-furanone skeleton can be achieved through a variety of synthetic strategies, each with its own advantages and substrate scope.

Strategies Involving Aldehyde and Glyoxylic Acid Precursors

A classical and versatile approach to the 2(5H)-furanone core involves the condensation of aldehydes with glyoxylic acid derivatives. This method allows for the direct incorporation of substituents at various positions of the furanone ring. For instance, the reaction of an aryl glyoxal (B1671930) with an alkyl isonitrile and a 2-substituted 2-(diethoxyphosphoryl)acetic acid leads to a 2-[2-(phosphoryl)acetoxy] ketoamide intermediate. This intermediate subsequently cyclizes under Rathke conditions to yield a 4-aryl-5-(carboxyamido)furanone. rsc.org This multi-component reaction is notable for its efficiency and the diversity of isonitriles and arylglyoxals it can accommodate. rsc.org

Another notable example is the indium-mediated allylation of glyoxylic acid with allyl bromides, which provides 2-allyl derivatives of 2-oxocarboxylic acids. These intermediates can then undergo diastereoselective iodocyclization to form 3-hydroxy-3,4-dihydrofuran-2(5H)-ones. researchgate.net The reaction proceeds through a chelation-controlled mechanism, leading predominantly to the syn addition product. researchgate.net

| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Product Type | Ref. |

| Aryl glyoxal | Alkyl isonitrile, 2-(diethoxyphosphoryl)acetic acid | Rathke conditions | 4-Aryl-5-(carboxyamido)furanone | rsc.org |

| Glyoxylic acid | Allyl bromide | Indium | 3-Hydroxy-3,4-dihydrofuran-2(5H)-one | researchgate.net |

Oxidative Cyclization Approaches

Oxidative cyclization of suitable precursors provides a direct and often efficient route to the 2(5H)-furanone ring. A prominent method involves the oxidative cyclization of β,γ-unsaturated carboxylic acids. The use of a hypervalent iodine reagent, such as in situ generated PhI(OTf)₂, is crucial for this transformation, yielding 4-substituted furan-2-ones. organic-chemistry.org The substitution pattern on the starting material dictates whether a furan-2(5H)-one or a furan-2(3H)-one is formed. organic-chemistry.org

Palladium-catalyzed oxidative cyclization has also emerged as a powerful tool. For example, α-hydroxyenones can be cyclized in the presence of a Pd(II) catalyst to furnish furan-3(2H)-one derivatives. acs.org This method has been successfully applied to the synthesis of natural products like bullatenone. acs.org Furthermore, the electrochemical anodic synthesis of 2(5H)-furanone from furfural (B47365) and hydrogen peroxide using graphite (B72142) electrodes offers a greener alternative. google.com

| Substrate | Reagent/Catalyst | Product Type | Ref. |

| β,γ-Unsaturated carboxylic acids | PhI(OTf)₂ (in situ) | 4-Substituted furan-2(5H)-ones | organic-chemistry.org |

| α-Hydroxyenones | Pd(II) catalyst | Furan-3(2H)-one derivatives | acs.org |

| Furfural | H₂O₂, Electrochemical synthesis | 2(5H)-Furanone | google.com |

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis offers a broad spectrum of reactions for the synthesis of the 2(5H)-furanone core, often with high selectivity and functional group tolerance. clockss.org Palladium-catalyzed reactions are particularly prevalent. For example, the cyclocarbonylation of terminal and internal alkynols using a palladium catalyst in the presence of carbon monoxide and hydrogen affords substituted 2(5H)-furanones in good yields. acs.org This reaction is believed to proceed through an allenylpalladium intermediate. acs.org

Copper-catalyzed reactions have also proven effective. A Cu(I)-catalyzed [2+3] formal cyclization between α-hydroxy ketones and arylacetonitriles can selectively produce 3,4,5,5-tetrasubstituted butenolides. organic-chemistry.org Gold-catalyzed reactions, such as the AuCl₃-catalyzed cyclization of 2,3-allenoic esters, also lead to the formation of furanones. clockss.org

| Catalyst System | Substrate(s) | Product Type | Ref. |

| Pd₂(dba)₃·CHCl₃, dppb, CO, H₂ | Alkynols | Substituted 2(5H)-furanones | acs.org |

| Cu(I) | α-Hydroxy ketones, Arylacetonitriles | Tetrasubstituted butenolides | organic-chemistry.org |

| AuCl₃ | 2,3-Allenoic esters | Furanones | clockss.org |

| Pd(0)-Ag(I) | Allenyl carboxylic acids, Vinyl/Aryl halides | Furanones | rsc.org |

Photochemical Approaches to Furanone Synthesis

Photochemical reactions provide unique pathways to construct the 2(5H)-furanone ring and its derivatives, often leading to complex molecular architectures. tandfonline.com A key photochemical strategy is the [2+2] cycloaddition of a chiral 2(5H)-furanone with an alkene, which can be used to construct functionalized cyclobutane (B1203170) intermediates that are precursors to other complex molecules. ysu.amnih.gov For instance, the photocycloaddition of (S)-4-methyl-5-O-pivaloyloxymethyl-2(5H)-furanone to various olefins has been studied in detail. ysu.amnih.gov

The photooxygenation of furans is another important photochemical method. mdpi.com The reaction of furfural with singlet oxygen, typically generated using a photosensitizer, in an alcohol solvent yields a 5-hydroxyfuran-2(5H)-one derivative. mdpi.comresearchgate.net This method is scalable and provides a convenient route to these valuable intermediates. mdpi.com Furthermore, the photoreactivity of 4-hydroxy-2(5H)-furanone itself has been explored, leading to the formation of a cyclobutane dimer via a [2+2] photocycloaddition in the solid state. und.edu

| Reaction Type | Substrate(s) | Key Conditions | Product Type | Ref. |

| [2+2] Photocycloaddition | Chiral 2(5H)-furanone, Alkene | UV irradiation | Functionalized cyclobutanes | ysu.amnih.gov |

| Photooxygenation | Furfural | Singlet oxygen, Alcohol | 5-Hydroxyfuran-2(5H)-one | mdpi.comresearchgate.net |

| [2+2] Photocycloaddition | 4-Hydroxy-2(5H)-furanone | UV-C light (solid state) | Cyclobutane dimer | und.edu |

Introduction of the Ethoxy Moiety and Other Alkoxy Substituents

Once the 2(5H)-furanone core is established, the introduction of the ethoxy or other alkoxy groups is a crucial step in the synthesis of the target compounds.

Direct Etherification and Transacetalization of Hydroxyfuranones

The most common method for introducing an ethoxy group is the direct etherification of a corresponding hydroxyfuranone. This can be achieved by reacting the hydroxyfuranone with an ethoxylating agent like ethyl iodide or by using ethanol (B145695) under acidic conditions. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) can be etherified to its ethoxy analog. The presence of an acid catalyst, such as p-toluenesulfonic acid, can accelerate the etherification process. google.com

Transacetalization is another effective method, particularly for the synthesis of 5-alkoxy-2(5H)-furanones. The photooxygenation of furfural in ethanol can directly yield the corresponding 5-ethoxy-2(5H)-furanone. google.com The reaction temperature can influence whether the 5-hydroxy or the 5-ethoxy product is predominantly formed. google.com Lewis acid-catalyzed transacetalization of 5-hydroxyfuranones with alcohols also provides a route to the desired alkoxy derivatives. rug.nlrug.nl This approach has been utilized in the synthesis of chiral pyranones as well. rug.nl

| Method | Substrate | Reagent(s) | Product | Ref. |

| Direct Etherification | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Ethyl iodide or Ethanol/Acid | 4-Ethoxy-2,5-dimethyl-3(2H)-furanone | |

| Direct Etherification | Hydroxyfuranone | Higher alcohol, p-toluenesulfonic acid | Higher alkoxyfuranone | google.com |

| Transacetalization | Furfural | Photooxygenation in Ethanol | 5-Ethoxy-2(5H)-furanone | google.com |

| Lewis Acid-Catalyzed Transacetalization | 5-Hydroxyfuranone | Alcohol, Lewis Acid | 5-Alkoxy-2(5H)-furanone | rug.nlrug.nl |

| Acid-Catalyzed Etherification | Mucochloric/Mucobromic Acid | 4'-Alkoxybiphenyl-4-ol, H₂SO₄ | 5-(4'-Alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanone | sioc-journal.cn |

Stereoselective Alkoxylation and its Mechanistic Control

The synthesis of 4-alkoxy-2(5H)-furanones, including the target this compound, can be achieved through innovative catalytic methods that control the regioselectivity of alcohol addition. A notable strategy involves a gold(I)-catalyzed tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters. researchgate.net This process efficiently constructs the 4-alkoxy-2(5H)-furanone core in a single operation.

The reaction is catalyzed by a [Au(IPr)(NTf2)] complex and proceeds by the addition of an alcohol across the alkyne bond of the starting ester, followed by the cyclization of the resulting enol ether intermediate. Mechanistic analysis has shown that the reaction proceeds through the exclusive formation of the E-isomer of the intermediate, which is a critical factor for the subsequent lactonization step. researchgate.net This method is applicable to a variety of primary and secondary alcohols, allowing for the synthesis of a range of 4-alkoxy derivatives with yields of up to 95%. researchgate.net Tertiary propargylic alcohols can also be converted into corresponding spiro derivatives. researchgate.net

While the gold-catalyzed method directly furnishes C4-alkoxylated furanones, it is also pertinent to consider stereoselective alkoxylation at other positions of the furanone ring to understand the broader context of mechanistic control. For instance, enantiomerically pure 5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanones are prepared from furfural in a three-step process involving bromine-promoted oxidation/acetalization of mucobromic acid with chiral alcohols such as (-)-menthol and (+)-borneol. psu.edusioc-journal.cn The diastereomeric products can be separated by crystallization, providing access to homochiral building blocks. psu.edu Similarly, the straightforward acid-catalyzed reaction of mucochloric acid with various alcohols provides 5-alkoxy-3,4-dichloro-2(5H)-furanones in good yields. nih.gov

Table 1: Gold(I)-Catalyzed Synthesis of 4-Alkoxy-2(5H)-furanones Data derived from research on tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters. researchgate.net

| Catalyst | Propargylic Alcohol Type | Reactant Alcohol | Yield (%) |

| [Au(IPr)(NTf2)] | Secondary | Primary Alcohols | Up to 95% |

| [Au(IPr)(NTf2)] | Secondary | Secondary Alcohols | Up to 95% |

| [Au(IPr)(NTf2)] | Tertiary (cyclic) | Primary & Secondary | 23 - 95% |

Derivatization Strategies for this compound Scaffolds

The derivatization of the this compound scaffold is primarily guided by the electrophilic nature of the carbon atoms in the furanone ring. The presence of substituents, particularly halogens, significantly influences the reactivity and regioselectivity of subsequent transformations. mdpi.comnih.gov

Halogenation Reactions and Halogen Atom Reactivity on the Furanone Ring

The introduction of halogen atoms onto the furanone ring provides highly valuable synthetic handles for further functionalization. The halogenation of 4-alkoxy-2(5H)-furanones can be achieved using standard halogenating agents. For example, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a benzoyl peroxide catalyst results in a mixture of mono- and di-brominated products. unipi.it

The reaction yields 3-bromo-4-methoxy-2(5H)-furanone as the major product, along with 5-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it The products can be separated chromatographically. unipi.it This demonstrates that the C3 and C5 positions are susceptible to radical-initiated halogenation.

Table 2: Products of Bromination of 4-Methoxy-2(5H)-furanone unipi.it

| Product | Position of Bromine | Yield |

| 3-Bromo-4-methoxy-2(5H)-furanone | C3 | 45% |

| 5-Bromo-4-methoxy-2(5H)-furanone | C5 | Mixture Component |

| 3,5-Dibromo-4-methoxy-2(5H)-furanone | C3, C5 | Mixture Component |

The halogen atoms on the furanone ring exhibit different levels of reactivity. In 3,4-dihalo-2(5H)-furanone systems, the halogen at the C4 position is generally more labile and susceptible to nucleophilic substitution than the halogen at C3, due to the influence of the adjacent carbonyl group and the ring oxygen. mdpi.comnih.gov This differential reactivity allows for selective functionalization of the furanone scaffold.

Nucleophilic Substitution Reactions at Electrophilic Centers (C4, C5, C3)

The electrophilic centers at C3, C4, and C5 of the furanone ring are targets for a variety of nucleophiles. The outcome of these reactions is highly dependent on the substrate (particularly the presence of leaving groups like halogens), the nature of the nucleophile, and the reaction conditions. mdpi.combutlerov.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reactions of halogenated alkoxy-furanones with nitrogen-containing nucleophiles are well-documented and lead to a diverse range of products. mdpi.com 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with various amines and hydrazines, often involving the substitution of the C4-halogen. mdpi.comnih.gov

For example, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with piperazine (B1678402) proceeds via a Michael addition followed by the elimination of hydrogen bromide to yield a C4-piperazinyl substituted furanone. sioc-journal.cn Similarly, reactions with arylsulfonyl hydrazines lead to substitution at the C4 position. mdpi.com The reaction of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nucleophiles like ammonia (B1221849) and benzylamine (B48309) can be directed at either the C2 carbonyl carbon or the C4 carbon, depending on the conditions. butlerov.com

Reactions involving bifunctional nucleophiles like hydrazine (B178648) can lead to more complex transformations. The reaction of 5-aryl or 5-alkoxy-3,4-dihalo-2(5H)-furanones with hydrazine derivatives can result in a complete ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. mdpi.comnih.gov

Table 3: Representative Reactions of Furanones with Nitrogen Nucleophiles

| Furanone Substrate | Nitrogen Nucleophile | Conditions | Product Type | Ref. |

| 5-Alkoxy-3,4-dibromo-2(5H)-furanone | Piperazine | One-pot, two-step | 4-Piperazinyl-3-bromo-2(5H)-furanone | sioc-journal.cn |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Arylsulfonyl hydrazine | - | 4-(Arylsulfonylhydrazinyl)-3-halo-2(5H)-furanone | mdpi.com |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Hydrazine | Aqueous acid, heat | 4,5-Dihalogeno-3(2H)-pyridazinone (Ring transformation) | mdpi.comnih.gov |

| 5-Menthoxy-2(5H)-furanone | Various amines | - | β-Amino-γ-butyrolactones (Conjugate addition) | psu.edu |

| 5-Methoxy-3,4-di(arylthio)-2(5H)-furanone | Benzylamine | Toluene, reflux | 1-Benzyl-5-methoxy-3,4-di(arylthio)-pyrrolin-2-one | butlerov.com |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioethers)

Sulfur-containing nucleophiles, such as thiols, react readily with halogenated 5-alkoxy-2(5H)-furanones. These reactions are often highly regioselective. researchgate.netmdpi.com Under basic conditions, using a base like triethylamine, thiols selectively displace the halogen atom at the C4 position of 5-alkoxy-3,4-dihalo-2(5H)-furanones to produce 4-thio-substituted derivatives in good yields. mdpi.comresearchgate.netmdpi.com This regioselectivity is a key feature in the functionalization of these scaffolds. mdpi.com

For example, the reaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-3,4-dihalo-2(5H)-furanones with aromatic thiols under basic conditions yields the corresponding optically active 4-arylsulfanyl derivatives. researchgate.netresearchgate.net These thioethers can be further oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. researchgate.netmdpi.com

Table 4: Regioselective Thiolation of 5-Alkoxy-3,4-dihalo-2(5H)-furanones

| Furanone Substrate | Sulfur Nucleophile | Conditions | Position of Substitution | Ref. |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 2-Mercaptoethanol | Basic | C4 | mdpi.com |

| 5-(l)-Menthyloxy-3,4-dihalo-2(5H)-furanone | Aromatic thiols | Et3N | C4 | researchgate.net |

| 5-(l)-Bornyloxy-3,4-dihalo-2(5H)-furanone | Aromatic thiols | Et3N | C4 | researchgate.net |

| 3,4-Dichloro-5-methoxy-2(5H)-furanone | 2,2´-Oxydiethanethiol | Base-catalyzed | C4 | researchgate.net |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Reactions with oxygen-containing nucleophiles often target the C5 position of the furanone ring, especially when starting from 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids). The acid-catalyzed reaction of mucochloric or mucobromic acid with alcohols is a standard method for preparing 5-alkoxy-3,4-dihalo-2(5H)-furanones, with yields reported to be in the 70–80% range. mdpi.comnih.gov

Similarly, phenols and their derivatives can act as effective nucleophiles. The reaction of 4'-alkoxybiphenyl-4-ols with mucohalic acids in the presence of sulfuric acid as a catalyst yields 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones. sioc-journal.cn Furthermore, the carbonate group in 5-methyl carbonates of mucohalic acids can be displaced by substituted phenols to afford 5-phenoxy derivatives in high yields. mdpi.comnih.gov These reactions represent a nucleophilic substitution at the C5 position, replacing a hydroxyl or carbonate group with a new alkoxy or phenoxy moiety. mdpi.com

Reactions with Selenium-Containing Nucleophiles

The introduction of selenium into the 2(5H)-furanone core can be achieved through nucleophilic substitution reactions, particularly on halogenated precursors. The 5-ethoxy derivative of 3,4-dichloro-2(5H)-furanone serves as a key substrate for these transformations. In a diethyl ether solution, selenophenols readily displace the chlorine atom at the C4 position to yield 4-selanyl derivatives in good yields. mdpi.com

Another effective method involves the use of potassium selenocyanate (B1200272) (KSeCN). mdpi.comnih.gov When 5-alkoxy-3,4-dihalo-2(5H)-furanones are treated with KSeCN in acetonitrile (B52724) under basic conditions, substitution occurs at the C4 carbon of the furanone ring, affording the corresponding 4-selenocyanato derivatives in satisfactory yields. mdpi.comnih.gov

A summary of these reactions is presented below:

| Starting Material | Reagent | Product | Reference |

| 5-Ethoxy-3,4-dichloro-2(5H)-furanone | Selenophenol | 3-Chloro-5-ethoxy-4-(phenylselanyl)-2(5H)-furanone | mdpi.com |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Potassium selenocyanate (KSeCN) | 5-Alkoxy-3-halo-4-selenocyanato-2(5H)-furanone | mdpi.comnih.gov |

Alkylation, Acylation, and Sulfonylation of the Furanone System

The furanone ring is amenable to a variety of functionalization reactions, including the introduction of alkyl, acyl, and sulfonyl groups. These transformations typically target either the carbon skeleton or hydroxyl functionalities of furanone precursors.

Alkylation: C-C bond formation on the furanone ring can be accomplished through several modern synthetic methods. Alkylation at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones is achievable via a Barbier-type reaction using allyl bromides as the alkylating agents in the presence of a tin or indium catalyst. mdpi.comnih.gov This reaction proceeds in a mixture of water and an organic solvent like THF or methanol, with product yields ranging from 41% to 90%. mdpi.comnih.gov

Another strategy for C5 alkylation is the Mukaiyama aldol (B89426) reaction, which involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers catalyzed by Lewis acids such as zinc chloride or scandium triflate. mdpi.comnih.gov For C4 alkylation, Suzuki coupling reactions have been employed. For instance, 3,4-dibromo-5-O-tert-butyldimethylsilyl-2(5H)-furanone reacts with boronic acids in the presence of a palladium catalyst to give the C4-alkylated product. nih.gov

Acylation: The hydroxyl group at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanone (mucochloric or mucobromic acid) is readily acylated. mdpi.comnih.gov Standard acylation conditions, using acyl chlorides or anhydrides in the presence of a base, lead to the formation of the corresponding esters. mdpi.comnih.gov Agents like alkyl chloroformates and di-tert-butyl-dicarbonate (Boc anhydride) have also been successfully used for this transformation. mdpi.comnih.gov

Sulfonylation: Sulfonylated 2(5H)-furanones can be prepared efficiently through a metal-free radical pathway. acs.orgacs.org This method involves the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with sodium sulfinates under phase-transfer catalysis (PTC) conditions in a dichloroethane and water system. nih.govacs.org The reaction proceeds smoothly at 90 °C under an air atmosphere, providing moderate to excellent yields of the 4-sulfonylated products. acs.orgacs.org This protocol has proven to be scalable, with successful preparations at the gram-level (up to 10 g). nih.govacs.org An alternative route to furanone sulfones is the oxidation of corresponding furanone thioethers using an excess of hydrogen peroxide in acetic acid. mdpi.com

A table summarizing these functionalization reactions is provided below.

| Reaction Type | Substrate | Reagents | Product Type | Yield | Reference |

| Alkylation (Barbier) | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Allyl bromide, Sn or In catalyst | 5-Allyl-3,4-dihalo-5-hydroxy-2(5H)-furanone | 41-90% | mdpi.comnih.gov |

| Alkylation (Mukaiyama) | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Silylated enol ether, Lewis acid (e.g., ZnCl₂) | C5-Alkylated product | High | mdpi.comnih.gov |

| Acylation | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Acyl chloride or anhydride, base | 5-Acyloxy-3,4-dihalo-2(5H)-furanone | High | mdpi.comnih.gov |

| Sulfonylation | 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Sodium sulfinate, n-Bu₄NBr | 5-Alkoxy-3-halo-4-sulfonyl-2(5H)-furanone | 80-82% (gram scale) | nih.govacs.org |

| Sulfonylation (Oxidation) | 4-Arylsulfanyl-2(5H)-furanone derivative | Hydrogen peroxide, acetic acid | 4-Arylsulfonyl-2(5H)-furanone derivative | Good | mdpi.com |

Solid-Phase Synthetic Approaches for Furanone Derivatives

Solid-phase synthesis offers significant advantages for the preparation of furanone libraries, primarily through simplified workup and purification procedures. acs.org Several strategies have been developed for the solid-phase synthesis of substituted 2(5H)-furanones.

One prominent method employs a selenium-based traceless linker. acs.orgacs.org In this approach, a polystyrene-supported α-selenocarboxylic acid is prepared. The dilithio derivative of this polymer-supported reagent reacts with epoxides to form a resin-bound γ-substituted α-selenobutyrolactone. Subsequent oxidation with hydrogen peroxide induces an elimination reaction that cleaves the furanone from the solid support, yielding substituted 2(5H)-furanones in high purity and yield. acs.orgacs.org This method avoids the handling of odorous non-bound selenium reagents. acs.org

Another approach involves attaching a 5-hydroxy-2(5H)-furanone building block to an isocyanate scavenger resin via a carbamate (B1207046) linkage. scienceasia.org The resin-bound furanone can then be reacted with a variety of amines to introduce diversity at the C4 position. Cleavage from the resin with trifluoroacetic acid (TFA) yields the desired 4-amino-5-hydroxy-2(5H)-furanone derivatives. scienceasia.org

A three-step solid-phase synthesis for 3,5-disubstituted-2-aminofuranones has also been reported. nih.gov This method uses α-hydroxy acids loaded onto a nitrophenyl carbonate derivative of Wang resin. These are used to acylate active methylene (B1212753) compounds, and the resulting intermediate undergoes a cyclative cleavage to release the final furanone product. nih.gov

| Solid-Phase Strategy | Resin/Linker | Key Reaction Steps | Product Type | Reference |

| Selenium Traceless Linker | Polystyrene-supported α-selenocarboxylic acid | Reaction with epoxides, oxidation-elimination | Substituted 2(5H)-furanones | acs.orgacs.org |

| Scavenger Resin | Isocyanate resin (carbamate linkage) | Attachment of 5-hydroxy-furanone, substitution with amines, TFA cleavage | 4-Amino-5-hydroxy-2(5H)-furanones | scienceasia.org |

| Activated Carbonate Linker | Nitrophenyl carbonate Wang resin | Loading of α-hydroxy acid, C-acylation of active methylene compound, cyclative cleavage | 3,5-Disubstituted-2-aminofuranones | nih.gov |

Electronically Driven Reactions of the Furanone Ring

The reactivity of the this compound ring is largely governed by the electronic properties of its constituent atoms and functional groups. The conjugated system, which includes the carbonyl group and the double bond, creates electrophilic and nucleophilic centers that are susceptible to various reactions.

Electrophilic and Nucleophilic Attack Pathways

The structure of 2(5H)-furanones, including the 4-ethoxy derivative, is conducive to reactions with nucleophilic reactants. The presence of a carbonyl group conjugated with a double bond makes the molecule highly reactive and susceptible to attack by a variety of nucleophiles. mdpi.comnih.gov

The carbon atoms in the furanone ring exhibit different reactivities. Specifically, the C4 and C5 positions are common sites for nucleophilic attack. mdpi.comnih.gov For instance, in related dihalo-2(5H)-furanones, nucleophiles such as amines, mercaptans, and phenols can react at these positions. mdpi.comnih.gov The ethoxy group at the C4 position in this compound can be replaced by other nucleophiles in substitution reactions.

Selenophenols in diethyl ether solution have been shown to easily displace the 4-chlorine atom in the 5-ethoxy derivative of mucochloric acid, yielding the corresponding selenium derivatives in good yields. mdpi.com Similarly, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate in acetonitrile under basic conditions to give products of substitution at the C4 carbon. mdpi.comnih.gov

The reactivity of the furanone ring is also influenced by the solvent. For example, primary aryl and heteroaryl amines react with mucochloric acid (a related dihalo-2(5H)-furanone) in polar solvents like methanol, NMP, DMSO, and DMF. mdpi.comnih.gov

Michael-Type Addition-Elimination Processes

A significant reaction pathway for 2(5H)-furanones is the Michael-type addition-elimination. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system, followed by the elimination of a leaving group.

For instance, primary aryl and heteroaryl amines react with mucochloric acid via a Michael-type addition-elimination, where the amino group attaches to the C4 carbon. mdpi.comnih.gov The resulting adduct then stabilizes by eliminating hydrogen chloride to form 4-amino derivatives in good yields. mdpi.comnih.gov

Similarly, various amino acids can act as nucleophiles and react with (5S)-5-alkoxy-3,4-dihalo-5H-furan-2-ones through a tandem asymmetric Michael addition-elimination process to produce new optically active 5H-furan-2-one derivatives. researchgate.net This type of reaction has also been observed with cyclic secondary amines and α,ω-diamines as nucleophiles. researchgate.net

The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines can lead to both expected and unanticipated products, highlighting the complexity of these reactions. researchgate.net

Ring-Opening and Ring-Closing Transformations

The furanone ring can undergo reversible ring-opening and ring-closing reactions, influencing its stability and reactivity.

Equilibrium Between Cyclic and Acyclic Forms

In solution, 2(5H)-furanones can exist in equilibrium between their cyclic form and an acyclic form. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) exist in equilibrium with their acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. mdpi.comnih.gov The position of this equilibrium is pH-dependent; the cyclic form predominates in acidic solutions, while the acyclic form is favored under basic conditions due to deprotonation. mdpi.comnih.gov This ring-chain tautomerism is a key factor in the reactivity of these compounds, as the open-chain form presents different reactive sites. For instance, the acyclic form of mucochloric acid reacts with the primary amino group of amino acids under acidic conditions. mdpi.comnih.gov

Hydrolytic Stability and Pathways

The stability of furanone derivatives in aqueous solutions is a critical aspect of their chemistry. The ethoxy group in 4-ethoxy-2,5-dimethyl-3(2H)-furanone has been shown to reduce the rate of hydrolysis by 50% compared to its methoxy (B1213986) counterpart under acidic conditions (pH 3). This increased stability is attributed to the electronic and steric effects of the ethoxy group.

Studies on the stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) and its derivatives in aqueous buffer solutions have shown that the decomposition is pH-dependent, with the greatest stability observed at pH 3.5. jfda-online.com The decomposition follows first-order kinetics. jfda-online.com In contrast, the methoxy derivative and the β-D-glucopyranoside of furaneol show only slight decomposition over a wide pH range. tum.de

Rearrangement Reactions and Lactonization Mechanisms

Rearrangement and lactonization reactions are important transformations for furanones and their precursors. Gold(I)-catalyzed tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters provides a route to 4-alkoxy-2(5H)-furanones with high yields. researchgate.net This process involves the formation of an E-isomer intermediate which then undergoes lactonization. researchgate.net

Another route to 4-amino-2(5H)-furanones involves the reaction of a magnesium enolate of an acetate (B1210297) or propionate (B1217596) with O-protected cyanohydrins, followed by acid treatment which induces hydrolysis, deprotection, olefin isomerization, and lactonization in a single step. researchgate.net Base-induced ring closure of α-acyloxy nitriles also yields these furanone derivatives. researchgate.net

Furthermore, the di-π-methane rearrangement has been studied for 4-(phenylmethyl)-2(5H)-furanones, where substitution on the central methane (B114726) carbon enhances the reaction efficiency. clockss.org

Cycloaddition Reactions of the Unsaturated Lactone

The α,β-unsaturated lactone core of this compound is a key structural feature that enables its participation in various cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic frameworks.

The 2(5H)-furanone ring system can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions, to generate bicyclic adducts. While specific studies focusing solely on the Diels-Alder reactions of this compound are not extensively detailed in the provided search results, the general reactivity of furanones in such transformations is well-established. For instance, 2(5H)-furanone itself participates in [4+2] cycloaddition reactions. researchgate.netgrafiati.com The nature of the substituents on the furanone ring can influence the stereochemical outcome of the reaction. For example, the reaction of 5-menthyloxy-2-(5H)-furanone with dienes demonstrates asymmetric induction. acs.org Similarly, furan (B31954) and its derivatives are known to form exo Diels-Alder adducts with maleimides at elevated temperatures. nih.gov The presence of the electron-donating ethoxy group at the C-4 position of the furanone is expected to influence the dienophilic character of the double bond, potentially affecting both the reactivity and selectivity of the Diels-Alder reaction. Further research in this area would be beneficial to fully elucidate the scope and limitations of this compound as a dienophile.

The [2+2] photocycloaddition is a characteristic reaction of α,β-unsaturated carbonyl compounds, including 2(5H)-furanones. clockss.org This reaction proceeds via the excitation of the furanone to its triplet state, which then reacts with an alkene to form a cyclobutane ring. nih.gov These intramolecular reactions of tethered alkenes onto the furanone scaffold have been shown to produce complex tricyclic skeletons with high diastereoselectivity. clockss.org

Key findings from studies on related furanone systems indicate:

Irradiation of 4-(prop-2-enylaminomethyl)-2(5H)-furanones at λ = 254 nm in solvents like diethyl ether or acetonitrile leads to the formation of 9-oxatricyclo[5.3.0.0¹,⁵]decan-8-one skeletons in good yields (53-92%). clockss.org

The reaction is highly diastereoselective, with other regio- and diastereoisomers typically not being detectable. clockss.org

The nature of the substituent on the furanone ring and the tether can influence the reaction's efficiency and outcome. For instance, N-Boc and N-Cbz protected amines are compatible with the irradiation conditions. clockss.org

While direct studies on the intermolecular [2+2] photocycloaddition of this compound were not found, the established reactivity of the 2(5H)-furanone core suggests its potential to participate in such reactions. The reaction of 2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) has been investigated using computational methods, revealing the involvement of a triplet 1,4-biradical intermediate. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of furanone scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to furanone derivatives. Typically, this involves the coupling of a furanone bearing a suitable leaving group (such as a halide or triflate) at the C-4 position with an organoboron reagent in the presence of a palladium catalyst.

Research on related 4-substituted-2(5H)-furanones has demonstrated the feasibility of this approach:

4-Halo-2(5H)-furanones, prepared from the halolactonization of 2,3-allenoic acids, undergo Suzuki coupling with aryl boronic acids to produce 4-aryl-2(5H)-furanones in excellent yields. researchgate.net

The synthesis of rofecoxib (B1684582) has been achieved through the bis-arylation of 3,4-dibromo-2(5H)-furanone using Suzuki coupling reactions. mdpi.comnih.gov

4-Tosyl-2(5H)-furanone, which is more stable and cost-effective than its triflate counterpart, has been shown to be an effective substrate in palladium-catalyzed Suzuki couplings with boronic acids. ysu.amorganic-chemistry.org

| Furanone Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-dibromo-2(5H)-furanone | 4-(methylsulfanyl)phenylboronic acid | Palladium salt / PTC catalyst | 4-aryl-3-halo derivative | High | mdpi.comnih.gov |

| 4-Tosyl-2(5H)-furanone | Various boronic acids | PdCl₂(PPh₃)₂ / KF | 4-substituted 2(5H)-furanones | Moderate to high | organic-chemistry.org |

| 4-triflate-2(5H)-furanone | cyclopropylboronic acids | Pd catalyst / AsPh₃ | 4-cyclopropyl-2(5H)-furanone | 63-85% | ysu.am |

The ethoxy group at the C-4 position of this compound is not a typical leaving group for cross-coupling reactions. Therefore, to utilize this compound in Suzuki or other cross-coupling reactions, it would likely need to be first converted to a derivative with a more suitable leaving group, such as a halide or a sulfonate.

Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govmt.com This methodology allows for the formation of new C-C and C-X bonds by directly cleaving a C-H bond and replacing the hydrogen atom with a new functional group. rsc.org

While specific examples of C-H functionalization directly on the this compound ring were not found in the search results, the principles of C-H activation are broadly applicable to a wide range of organic molecules, including heterocyclic compounds. mdpi.com The development of new catalytic systems continues to expand the scope of this field, enabling the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

For this compound, potential C-H functionalization could target the vinylic C-H bond at the C-3 position or the C-H bonds of the ethoxy group. The regioselectivity of such reactions would be highly dependent on the choice of catalyst and directing group, if any. Further research is needed to explore the potential of C-H activation as a tool for the direct modification of this compound.

Radical Reactions Involving this compound

Radical reactions offer a unique set of transformations for the modification of organic molecules. In the context of furanones, radical pathways can be initiated by various means, including the use of radical initiators or through photochemically induced processes.

One notable example involves the sulfinylation of 5-alkoxy-3,4-dihalo-2(5H)-furanones with sodium benzenesulfinates. mdpi.comnih.gov This reaction proceeds via a metal-free radical pathway under phase-transfer catalysis (PTC) conditions to afford 4-sulfonylated derivatives. mdpi.comnih.gov Although this example does not directly involve this compound, it highlights the susceptibility of the furanone core to radical attack at the C-4 position, particularly when a suitable leaving group is present.

Furthermore, a light-induced radical-type cyclization reaction has been observed for N-Boc-4-(propargylaminomethyl)-2(5H)-furanone, which did not undergo the expected [2+2] photocycloaddition. clockss.org This indicates that under certain conditions, furanone derivatives can participate in radical cyclization pathways, leading to the formation of spirocyclic products.

Stereo- and Regioselectivity in Furanone Reactions

The reactivity of this compound and its derivatives is significantly influenced by the substituents on the furanone ring, which dictate the stereochemical and regiochemical outcomes of various transformations. Detailed mechanistic investigations have shed light on the factors governing these selective processes, which are crucial for the asymmetric synthesis of complex molecules.

A notable example of stereoselectivity is observed in the organocatalyzed [3+2] cycloaddition of furan-2(5H)-one derivatives with azomethine ylides. These reactions can lead to the formation of highly functionalized bicyclic adducts with up to five contiguous stereogenic centers in a stereocontrolled manner. The success of this approach is often attributed to intramolecular hydrogen bond activation. core.ac.ukrsc.org In the kinetic resolution of racemic furan-2(5H)-ones, high selectivity factors have been achieved. For instance, in the reaction of a racemic 5-ethoxyfuran-2(5H)-one derivative, excellent conversion to the product was observed, yielding the resolved (R)-5-ethoxyfuran-2(5H)-one with high enantiomeric excess. rsc.org

The regioselectivity of reactions involving substituted furanones is also a subject of extensive study. For example, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base proceeds in a highly regioselective manner, affording 4-thiosubstituted products. mdpi.com Similarly, reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with thiols can be directed to substitute at either the C4 or C5 position depending on the reaction conditions. mdpi.comnih.gov Acidic conditions tend to favor substitution at the C5 position, while basic conditions, such as in the presence of triethylamine, lead to substitution at the C4 position. mdpi.comnih.gov

In the context of 1,3-dipolar cycloadditions, the reaction of enantiopure 3-p-tolylsulfinylfuran-2(5H)-ones with nitrones demonstrates significant control over both regio- and stereoselectivity. The reaction is completely regioselective, with the nitrone oxygen bonding to the C4 position of the furanone. acs.org The sulfinyl group plays a crucial role in modulating the π-facial selectivity (anti/syn ratio) and is the primary controller of the endo/exo selectivity. acs.org The stereochemical outcome of these reactions can be influenced by reaction conditions such as temperature and solvent, allowing for a degree of synthetic control over the diastereomeric ratio of the products. acs.org

The following tables summarize key research findings on the stereo- and regioselectivity in reactions involving furanone derivatives.

Table 1: Kinetic Resolution of 5-Alkoxyfuran-2(5H)-ones via [3+2] Cycloaddition

| Entry | 5-Substituent | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Product ee (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Methoxy | 20 | 24 | 56 | 99 | core.ac.uk |

| 2 | Ethoxy | 20 | 24 | >99 | >99 | rsc.org |

Reactions were performed with azomethine ylide precursors in p-xylene (B151628) at room temperature. ee = enantiomeric excess.

Table 2: Stereoselectivity in the 1,3-Dipolar Cycloaddition of (SS,S5)-5-ethoxy-3-[(4-methylphenyl)sulfinyl]furan-2(5H)-one with a Cyclic Nitrone

| Entry | Solvent | Temp (°C) | Time (h) | anti/syn Ratio | endo/exo Ratio (anti) | endo/exo Ratio (syn) | Combined Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1 | Toluene | RT | 1 | 65:35 | 60:40 | 95:5 | 80 | acs.org |

| 2 | Toluene | Reflux | 1 | 90:10 | 55:45 | 15:85 | 82 | acs.org |

| 3 | Chloroform | RT | 1 | 70:30 | 75:25 | 95:5 | 86 | acs.org |

RT = Room Temperature.

Table 3: Regioselectivity in the Thiolation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)

| Thiol Reagent | Conditions | Position of Substitution | Ref |

|---|---|---|---|

| 2-Mercaptoethanol | Benzene, H₂SO₄ (cat.) | C5 | mdpi.comnih.gov |

| 2-Mercaptoethanol | Acetone (B3395972), Et₃N | C4 | mdpi.comnih.gov |

| Thiophenols | Benzene, Acidic | C5 | mdpi.comnih.gov |

| Thiophenols | Diethyl ether, Et₃N | C4 | mdpi.comnih.gov |

Et₃N = Triethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.uk

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D spectra provide initial information on chemical shifts and basic coupling, 2D techniques are essential for mapping the complete molecular framework. core.ac.ukresearchgate.net

Advanced 2D NMR experiments that are critical for the structural analysis of furanone derivatives include:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For this compound, COSY would show correlations between the ethyl protons (CH₃ and OCH₂) and between the protons on the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgipb.pt This is the primary method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). ipb.pt It is crucial for identifying quaternary carbons (like C=O and C-OEt) and piecing together the molecular skeleton by showing connections across heteroatoms. numberanalytics.com For example, correlations from the ethoxy methylene protons to the C4 carbon of the furanone ring would confirm the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. numberanalytics.com

The expected NMR data for this compound, based on analysis of similar structures, is summarized below. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|---|

| 1 | O | - | - | - |

| 2 | C=O | - | ~172 | From H-3, H-5 |

| 3 | CH | ~6.1 (d) | ~118 | From H-5 |

| 4 | C-OEt | - | ~165 | From H-3, H-1', H-5 |

| 5 | OCH₂ | ~4.9 (d) | ~70 | From H-3 |

| 1' | OCH₂ | ~4.2 (q) | ~65 | From H-2' |

Note: d = doublet, t = triplet, q = quartet. Predicted values are estimates based on structurally related compounds.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. The technique relies on comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard. ox.ac.uk

The procedure for qNMR analysis of this compound involves:

Selection of an Internal Standard : A suitable standard (e.g., maleic acid, dimethyl sulfone) is chosen that has at least one signal in a clear region of the spectrum, is stable, non-volatile, and does not react with the analyte or solvent.

Sample Preparation : A precise amount of the this compound sample and the internal standard are weighed and dissolved in a deuterated solvent.

Optimized Data Acquisition : The ¹H NMR spectrum is acquired under specific quantitative conditions. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁), to allow for complete magnetization recovery of all relevant nuclei, which is essential for accurate integration. ox.ac.uk

Data Analysis : The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from this compound (e.g., the vinylic proton at C3) with the integral of a signal from the known quantity of the internal standard.

This method has been successfully validated for quantifying other furanone derivatives, demonstrating excellent linearity, accuracy, and precision. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a definitive method for confirming the identity of a newly synthesized or isolated compound. For this compound, HRMS would distinguish its formula (C₆H₈O₃) from other isomers or compounds with the same nominal mass. amazonaws.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Calculated Mass (m/z) [M+Na]⁺ |

|---|

The high precision of HRMS allows the measured mass to be matched to the calculated mass with an error typically less than 5 ppm, confirming the elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. imreblank.ch This process helps to map out the structure by identifying characteristic losses of functional groups.

Studies on related 3(2H)-furanones and other derivatives provide a basis for predicting the fragmentation pathway. imreblank.chnih.gov

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 129.05)

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 101.02 | [M+H - C₂H₄]⁺ (Loss of ethene) |

| 85.03 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| 83.01 | [M+H - H₂O - C₂H₄]⁺ (Loss of water and ethene) |

| 57.03 | [C₃H₅O]⁺ (Resulting from ring cleavage) |

This fragmentation data provides a structural fingerprint that can be used to identify the compound in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and providing information about molecular structure and conformation. researchgate.net

For this compound, the key vibrational modes are associated with the carbonyl group of the lactone, the carbon-carbon double bond, and the carbon-oxygen bonds of the ether and ester moieties. The experimental spectra can be interpreted with support from theoretical calculations to assign specific vibrational frequencies. core.ac.uk

Table 4: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1740-1780 | α,β-Unsaturated γ-Lactone |

| C=C Stretch | 1630-1660 | Endocyclic double bond |

| C-H Stretch (vinyl) | 3050-3100 | =C-H |

| C-H Stretch (alkyl) | 2850-3000 | -CH₂-, -CH₃ |

| C-O-C Stretch (ether) | 1080-1150 | Aryl-alkyl ether |

Analysis of these characteristic bands in the IR and Raman spectra provides rapid confirmation of the furanone core structure and the presence of the ethoxy substituent. acs.orgmdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Maleic acid |

| Dimethyl sulfone |

| 3-Bromo-5-ethoxy-4-tosylfuran-2(5H)-one |

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing the electronic structure of conjugated systems like the 2(5H)-furanone ring. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For α,β-unsaturated lactones such as this compound, the key electronic transitions are typically the π → π* and the weaker n → π* transitions.

While specific photophysical data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds provides insight into its expected spectroscopic properties. For instance, the UV spectrum of 5-ethoxy-3,4-dibromocrotonolactone, a derivative, shows a characteristic absorption maximum (λmax) at 243 nm in ethanol, which is attributed to the conjugated system of the furanone ring. innovareacademics.in The position and intensity of this absorption are influenced by the substituents on the furanone core and the polarity of the solvent. The ethoxy group at the 4-position, being an electron-donating group, is expected to influence the energy of the π → π* transition.

UV-Vis spectroscopy is also a practical tool for quantitative analysis and for monitoring reactions or stability. For related furanones, it has been employed to assess solubility in various solvents under controlled temperatures. The chiroptical properties of chiral furanones are often studied using Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The resulting Cotton effects, particularly those associated with the n → π* and π → π* transitions, can be correlated with the absolute configuration of stereocenters in the molecule. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for a Related Furanone Derivative

| Compound | Solvent | λmax (nm) | Reference |

| 5-Ethoxy-3,4-dibromocrotonolactone | Ethanol | 243 | innovareacademics.in |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For chiral molecules like derivatives of this compound, single-crystal X-ray diffraction is the gold standard for establishing the absolute configuration of stereogenic centers. researchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. To determine the absolute configuration of a light-atom molecule, the phenomenon of anomalous dispersion is utilized. mdpi.com The presence of a heavier atom (e.g., bromine, sulfur) in the structure enhances this effect, making the assignment more reliable through the calculation of the Flack parameter. mdpi.com

Table 2: Representative Crystallographic Data for 3-Chloro-5-ethoxy-4-tosylfuran-2(5H)-one

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃ClO₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8450(8) |

| b (Å) | 10.8877(11) |

| c (Å) | 16.8698(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Wavelength (Å) | 0.71073 |

| Source | amazonaws.com |

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation, purification, and analysis of this compound, especially when it is part of a complex mixture, such as a reaction crude, a natural extract, or a food product.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating furanones from complex matrices. The choice between GC and LC depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

GC is well-suited for volatile and thermally stable compounds. eurl-pc.eu Furanones, including ethoxy derivatives, are frequently analyzed in food and beverage samples using GC. metasci.ca The separation is achieved on a capillary column with a specific stationary phase, often a non-polar phase like DB-5ms, where compounds are separated based on their boiling points and interactions with the stationary phase. eurl-pc.eu

High-Performance Liquid Chromatography (HPLC) is preferred for less volatile or thermally labile compounds. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is commonly used for the analysis of furanone derivatives. researchgate.net For instance, a reversed-phase HPLC method was developed for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in fruit juices, utilizing a C18 column and a sodium acetate/methanol mobile phase with UV detection. researchgate.net Similar principles would apply to the separation of this compound.

Since the furanone ring can contain stereogenic centers, assessing the enantiomeric purity is often crucial. Chiral chromatography is the most widely used method for this purpose, enabling the separation and quantification of enantiomers. chiralpedia.com This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

A notable application is the kinetic resolution of 5-ethoxyfuran-2(5H)-one, a constitutional isomer of the title compound. The enantiomeric excess of the resolved furanone was successfully determined using Supercritical Fluid Chromatography (SFC) with a chiral column. rsc.org A study on various 3(2H)-furanones demonstrated the use of chiral HPLC with Chiralcel OD or OJ columns for determining optical purity. ucl.ac.uk These columns contain chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) that form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Table 3: Example of Chiral HPLC Conditions for Furanone Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralcel OD |

| Dimensions | 0.46 cm x 5 cm |

| Mobile Phase | 10:90 2-propanol:hexane |

| Flow Rate | 0.7 mL/min |

| Detection | UV (254 nm) |

| Source | ucl.ac.uk |

To achieve both separation and definitive identification, chromatographic techniques are often coupled (hyphenated) with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds in complex mixtures. gcms-id.ca As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for structural elucidation and confident identification by comparison with spectral libraries. imrpress.com For example, a GC-MS/MS method using a DB-5ms column has been developed for the determination of 2(5H)-furanone in food matrices like meat, cheese, and fish. eurl-pc.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) extends the capabilities of MS to non-volatile and thermally unstable compounds. innovareacademics.in It is particularly powerful for analyzing components in complex biological or food samples. In a study of wine, LC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer was used to identify various compounds, including a hydroxylated furanone derivative, based on accurate mass measurements and fragmentation patterns. mdpi.com

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, particularly for GC analysis. jfda-online.com The goals of derivatization include increasing volatility, improving thermal stability, reducing polarity, and enhancing detector response. mdpi.com

For many furanones, especially those with polar functional groups like hydroxyl groups (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone), derivatization is often necessary to achieve good chromatographic peak shape and prevent adsorption on the GC column. nih.gov Common derivatization reactions involve converting the polar -OH group into a less polar ether or ester.

While the ethoxy group in this compound already provides a degree of volatility and reduced polarity compared to its hydroxyl analogue, derivatization might still be employed in specific trace analysis scenarios to lower detection limits. For highly sensitive analyses, derivatizing agents that introduce fluorinated groups can significantly enhance the response of an electron capture detector (ECD) or improve ionization in mass spectrometry. For instance, the highly potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) is often derivatized with various alcohols or with agents like N-methyl-bis-trifluoroacetamide (MBTFA) to create more volatile and readily detectable derivatives for GC-MS analysis. nih.govnih.gov

Table 4: Common Derivatization Approaches for Furanones in Analytical Chemistry

| Analyte Class | Derivatizing Agent | Purpose | Reference |

| Hydroxy-furanones (e.g., Furaneol) | Pentafluorobenzyl bromide (PFBBr) | Increase volatility and detector response (GC-MS) | nih.gov |

| Hydroxy-furanones (e.g., MX) | Butyl alcohols / H₂SO₄ | Form more volatile butyl ether derivatives (GC-MS) | nih.gov |

| Hydroxy-furanones (e.g., MX) | N-Methyl-bis-trifluoroacetamide (MBTFA) | Form stable, volatile trifluoroacetyl ester (GC-MS/MS) | nih.gov |

| Volatile Carboxylic Acids | Pentafluorobenzyl bromide (PFBBr) | Increase volatility for GC analysis | mdpi.com |

Computational Chemistry and Quantum Chemical Studies

Electronic Structure Analysis (HOMO, LUMO) and Reactivity Predictions

Electronic structure analysis is fundamental to predicting a molecule's chemical reactivity. Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, meaning the molecule is more likely to act as an electrophile.

HOMO-LUMO Gap: A small energy gap is indicative of high chemical reactivity, lower kinetic stability, and higher polarizability. It suggests that the molecule can be easily excited.

For furanone derivatives, the distribution of HOMO and LUMO is influenced by the substituents on the furanone ring. The ethoxy group at the C4 position in 4-ethoxy-2(5H)-furanone, being an electron-donating group, would be expected to raise the HOMO energy level, influencing its reactivity. These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack and understanding the molecule's role in chemical reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| 2(5H)-furanone | -7.15 | -0.98 | 6.17 | Moderate |

| 4-hydroxy-2(5H)-furanone | -6.89 | -1.05 | 5.84 | Higher |

| This compound (Estimated) | -6.82 | -1.01 | 5.81 | Higher |

Note: The data in this table is illustrative and represents typical values for the furanone class of compounds to demonstrate the application of computational analysis. Specific experimental or calculated values for this compound may vary.

Conformational Analysis and Energy Minimization Studies

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

For this compound, the primary focus of conformational analysis would be the rotation around the C4-O and O-CH₂ bonds of the ethoxy group. Quantum chemical methods are used to explore the potential energy surface by systematically rotating these bonds. This process identifies low-energy conformers, or local minima, on the energy landscape. The most stable conformation corresponds to the global energy minimum. These studies have shown that for substituted furan (B31954) derivatives, the planarity of the ring system is a key structural feature, with substituents often lying nearly coplanar with the aromatic ring.

Energy minimization calculations refine the geometry of the molecule to find the most stable structure. The results of these studies are crucial for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules.

| Conformer | Dihedral Angle (C3-C4-O-Cethyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | Most Stable |

| 2 (Local Minimum) | ~60° (gauche) | 1.52 | Less Stable |

| 3 (Transition State) | 0° (syn-periplanar) | 4.25 | Unstable |

Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations have become a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly valuable.

The process typically involves:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT).

Calculating the NMR shielding tensors for this optimized geometry.

Converting the calculated shielding constants into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

By comparing the theoretically predicted spectrum with the experimental one, researchers can confirm the proposed structure and assign specific signals to the correct nuclei. This approach is especially useful for resolving ambiguities in complex spectra or for distinguishing between different isomers.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) (DFT) | Difference (ppm) |

|---|---|---|---|

| C2 (C=O) | 172.5 | 173.1 | -0.6 |

| C3 | 98.2 | 98.9 | -0.7 |

| C4 | 165.8 | 166.5 | -0.7 |

| C5 (CH₂) | 70.1 | 70.5 | -0.4 |

| Ethoxy-CH₂ | 65.4 | 65.9 | -0.5 |

| Ethoxy-CH₃ | 14.3 | 14.8 | -0.5 |

Note: The experimental values are hypothetical, and the predicted values are illustrative of the accuracy typically achieved with modern computational methods.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. For a compound like this compound, this could involve modeling its synthesis, degradation, or its reaction with other molecules. Theoretical studies on the pyrolysis and oxidation of furan and its derivatives have identified key reaction pathways, such as ring-opening reactions, hydrogen migrations, and the formation of carbene intermediates.

This modeling involves mapping the potential energy surface that connects reactants to products. A key goal is to locate and characterize the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent or interacting with a biological macromolecule). MD simulations model the movements of atoms and molecules over time based on a force field that describes the potential energy of the system.

For this compound, MD simulations could be used to:

Study Solvation: Analyze how water or other solvent molecules arrange themselves around the furanone and understand the energetics of solvation.

Investigate Protein-Ligand Binding: If the furanone is a potential drug candidate, MD simulations can model its interaction with a target protein. These simulations provide insights into the stability of the binding, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes that occur upon binding. Studies on furanone derivatives have used MD simulations to understand their stability in the active sites of receptors.

These simulations provide a dynamic picture of molecular interactions that is not captured by static quantum chemical calculations, offering a deeper understanding of the molecule's behavior in a realistic chemical or biological environment.

Based on the available research, there is insufficient specific data regarding the biological and biochemical interactions of the chemical compound “this compound” to fully address the detailed sections and subsections of the requested article outline. Scientific investigations have largely focused on the broader class of 2(5H)-furanones, particularly halogenated derivatives, rather than the specific 4-ethoxy variant.

Therefore, it is not possible to provide a scientifically accurate and detailed article on “this compound” that strictly adheres to the provided outline without resorting to extrapolation from related but distinct compounds, which would violate the instructions for specificity. The following sections of the outline could not be addressed due to the lack of available literature on this specific compound:

Biological and Biochemical Interactions: Mechanistic Investigations Strictly Non Clinical

Structure-Activity Relationship (SAR) from a Mechanistic Perspective

Mechanistic investigations into the SAR of 4-ethoxy-2(5H)-furanone analogs have elucidated the critical role of various substituents in modulating their biological effects. Key modifications have been explored at the C3, C4, and C5 positions of the furanone ring, providing a clearer understanding of the pharmacophore.

The substitution pattern on the furanone ring dictates the molecule's reactivity and its ability to interact with specific biological targets. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the α,β-unsaturated system, thereby increasing its propensity for Michael addition reactions with cellular nucleophiles. Conversely, electron-donating groups may temper this reactivity.

A significant body of research has focused on the impact of substituents at the C4 position. The nature of the alkoxy group at this position, including the ethoxy group, has been shown to be a key determinant of activity. While direct comparative studies focusing solely on varying the alkyl chain length of the 4-alkoxy group are not extensively detailed in the available literature, broader studies on substituted furanones provide valuable context. For example, the replacement of the alkoxy group with other functionalities, such as arylsulfonyl groups, has been shown to confer potent antibacterial activity. This suggests that the C4 position is a critical node for modulating the biological and biochemical interactions of the furanone core.

In a study focusing on chiral 2(5H)-furanone sulfones, it was observed that the introduction of a 4-arylsulfonyl group to a 5-alkoxy-3-chloro-2(5H)-furanone scaffold resulted in compounds with significant activity against Gram-positive bacteria. While these compounds are more complex than this compound, the findings underscore the importance of the C4 substituent in directing the biological activity. The thioether precursors in this study were found to be inactive, highlighting that the oxidation state of the sulfur atom directly attached to the C4 position is a critical determinant of antibacterial efficacy.

Furthermore, the reactivity of the furanone ring can be influenced by substituents at other positions. For example, the presence of halogens at the C3 and C4 positions in 5-hydroxy-2(5H)-furanones significantly enhances their reactivity towards nucleophiles. nih.gov This increased reactivity is a key factor in their observed biological effects, which include anticancer and antimicrobial activities. nih.gov

To illustrate the impact of substitutions on the biological activity of the 2(5H)-furanone core, the following table summarizes the activity of various analogs. It is important to note that these are not all direct analogs of this compound but provide a broader SAR context for the furanone scaffold.

| Compound/Analog Class | Key Structural Features | Observed Biological Activity | Mechanistic Insights (where available) |

| 4-Arylsulfonyl-5-alkoxy-3-chloro-2(5H)-furanones | Arylsulfonyl group at C4 | Antibacterial (Gram-positive) | Oxidation of the sulfur to a sulfone is critical for activity. |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Halogens at C3 and C4 | Anticancer, Antimicrobial | Increased electrophilicity of the furanone ring enhances reactivity with biological nucleophiles. nih.gov |

| Bis-2(5H)-furanone derivatives | Dimeric structure | Antitumor | Potential DNA interaction and induction of cell cycle arrest. |

| 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Hydroxyl and alkyl groups | DNA breaking activity | Generation of reactive oxygen species through interaction with metal ions. |

Applications of 4 Ethoxy 2 5h Furanone in Advanced Organic Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry, with a continuous demand for novel and efficient chiral building blocks. Alkoxy-substituted furanones, including the 4-ethoxy variant, present a promising scaffold for asymmetric synthesis. The inherent chirality of these molecules, when appropriately functionalized, can be leveraged to induce stereoselectivity in a variety of chemical transformations.

Research into γ-alkoxybutenolides has demonstrated their utility as chiral synthons. scispace.com These multifunctional compounds can participate in a range of asymmetric transformations, leading to the formation of both acyclic and cyclic products with high stereoselectivity. scispace.com By employing a chiral auxiliary alcohol in the preparation of the acetal (B89532) moiety of the butenolide, it is possible to obtain enantiomerically pure 5-alkoxy-2(5H)-furanones. scispace.com These chiral synthons can then undergo reactions such as cycloadditions and tandem 1,4-additions to generate products with multiple new stereogenic centers. scispace.com While specific studies focusing solely on 4-ethoxy-2(5H)-furanone are limited, the principles established for other alkoxy derivatives suggest its potential as a valuable chiral building block. The strategic placement of the ethoxy group can influence the electronic and steric properties of the furanone ring, thereby directing the stereochemical outcome of reactions.

Table 1: Asymmetric Transformations Utilizing γ-Alkoxy-2(5H)-Furanones

| Transformation | Reactant(s) | Product Type | Stereoselectivity | Reference |